Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate
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Overview
Description
Methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate is a complex organic compound with a molecular formula of C22H17N3O3 . This compound is characterized by its pyridine ring substituted with cyano and diphenyl groups, making it a significant molecule in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods are preferred to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets. The cyano and diphenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)amino)-3-oxopropanoate: This compound shares a similar structure but with different substituents on the pyridine ring.
Methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate lies in its specific substitution pattern, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C22H17N3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C22H17N3O3/c1-28-21(27)13-20(26)25-22-18(14-23)17(15-8-4-2-5-9-15)12-19(24-22)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,24,25,26) |
InChI Key |
LWPKPORCUZIXBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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